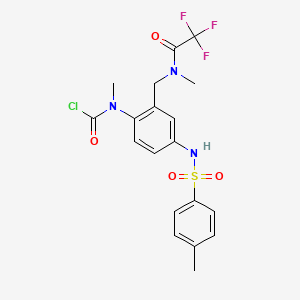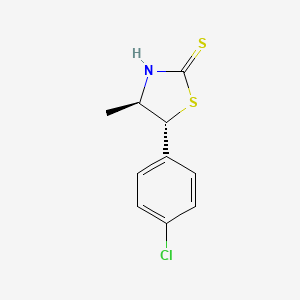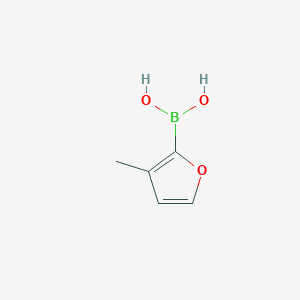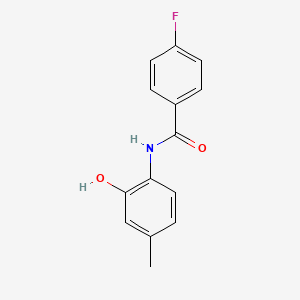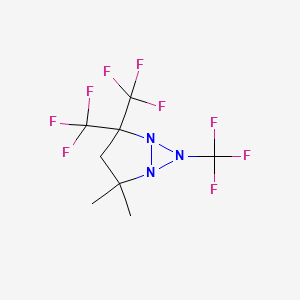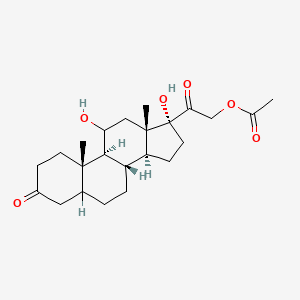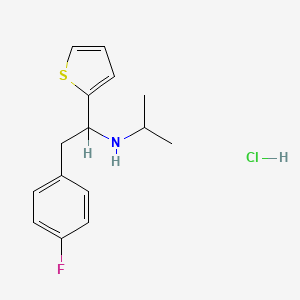
alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of p-fluorobenzyl chloride with isopropylamine to form the intermediate p-fluorobenzyl-N-isopropylamine. This intermediate is then reacted with 2-thenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism by which alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the isopropyl and thenylamine moieties.
4-Chlorobenzylamine: Similar structure with a chlorine atom instead of a fluorine atom.
4-Methoxybenzylamine: Contains a methoxy group instead of a fluorine atom.
Uniqueness
Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
80154-82-1 |
|---|---|
Molecular Formula |
C15H19ClFNS |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-1-thiophen-2-ylethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H18FNS.ClH/c1-11(2)17-14(15-4-3-9-18-15)10-12-5-7-13(16)8-6-12;/h3-9,11,14,17H,10H2,1-2H3;1H |
InChI Key |
FWHANHGFZCIONK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CC1=CC=C(C=C1)F)C2=CC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


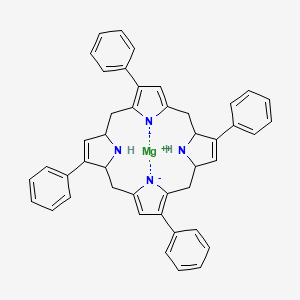
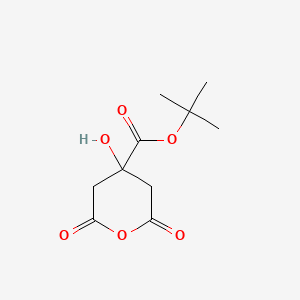
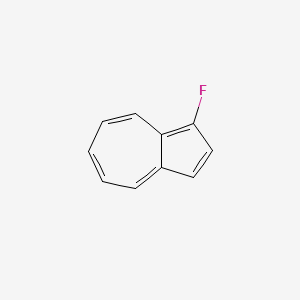
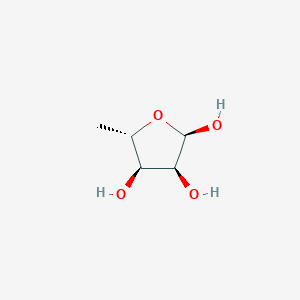
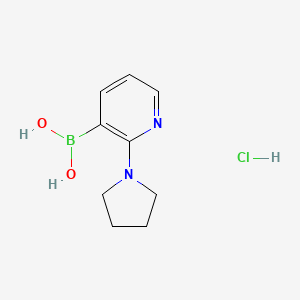
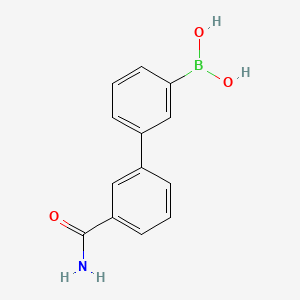
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
